molecular formula C9H6FN B13404591 (Z)-3-(2-fluorophenyl)prop-2-enenitrile CAS No. 91319-61-8

(Z)-3-(2-fluorophenyl)prop-2-enenitrile

Cat. No.: B13404591
CAS No.: 91319-61-8
M. Wt: 147.15 g/mol
InChI Key: PHVAIUKSVSLOFD-HYXAFXHYSA-N
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Description

(Z)-3-(2-fluorophenyl)prop-2-enenitrile is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a prop-2-enenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2-fluorophenyl)prop-2-enenitrile typically involves the reaction of 2-fluorobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, resulting in the formation of the desired product. The reaction conditions generally include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Piperidine or other suitable bases

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(2-fluorophenyl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines or other reduced derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

(Z)-3-(2-fluorophenyl)prop-2-enenitrile has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-3-(2-fluorophenyl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The pathways involved can vary based on the target and the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-fluorophenyl)(hydroxy)methyl]prop-2-enenitrile
  • 2-[(4-bromo-2-fluorophenyl)(hydroxy)methyl]prop-2-enenitrile
  • 2-{5-(2-fluorophenyl)furan-2-ylmethyl}prop-2-enenitrile

Uniqueness

(Z)-3-(2-fluorophenyl)prop-2-enenitrile is unique due to its specific structural features, such as the presence of a fluorine atom on the phenyl ring and the prop-2-enenitrile group

Properties

CAS No.

91319-61-8

Molecular Formula

C9H6FN

Molecular Weight

147.15 g/mol

IUPAC Name

(Z)-3-(2-fluorophenyl)prop-2-enenitrile

InChI

InChI=1S/C9H6FN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-6H/b5-3-

InChI Key

PHVAIUKSVSLOFD-HYXAFXHYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\C#N)F

Canonical SMILES

C1=CC=C(C(=C1)C=CC#N)F

Origin of Product

United States

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